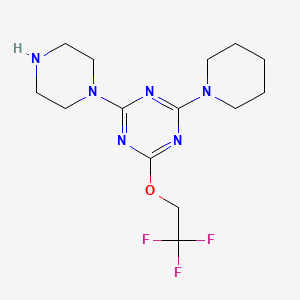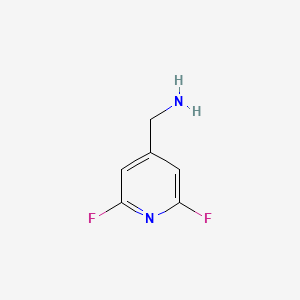
(2,6-Difluoropyridin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,6-Difluoropyridin-4-yl)methanamine is a fluorinated pyridine derivative with the molecular formula C6H6F2N2. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the pyridine ring and a methanamine group at the 4 position. It is a valuable intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,6-Difluoropyridin-4-yl)methanamine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,6-difluoropyridine with formaldehyde and ammonia under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (2,6-Difluoropyridin-4-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The methanamine group can be oxidized to form corresponding imines or reduced to form primary amines.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds with potential biological activity.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) and alkyl halides are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
- Substituted pyridines
- Imines
- Primary amines
- Heterocyclic compounds
Scientific Research Applications
(2,6-Difluoropyridin-4-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules for studying enzyme mechanisms and drug interactions.
Medicine: It is explored for its potential use in the design of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of (2,6-Difluoropyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes. The methanamine group can form hydrogen bonds with active sites of enzymes, modulating their activity and leading to desired biological effects .
Comparison with Similar Compounds
2,6-Difluoropyridine: Lacks the methanamine group, making it less versatile in certain synthetic applications.
4-(2,6-Difluoropyridin-4-yl)benzonitrile: Contains a benzonitrile group, which alters its chemical properties and applications.
2,3-Difluoropyridin-4-yl)methanamine: Similar structure but with fluorine atoms at different positions, affecting its reactivity and biological activity
Uniqueness: (2,6-Difluoropyridin-4-yl)methanamine is unique due to the specific positioning of fluorine atoms and the presence of the methanamine group, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C6H6F2N2 |
|---|---|
Molecular Weight |
144.12 g/mol |
IUPAC Name |
(2,6-difluoropyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H6F2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2 |
InChI Key |
ZFYNPDFLPNZVRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1F)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


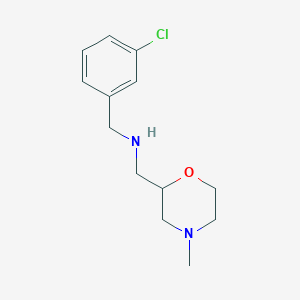
![3,5-Dichloro-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B14918045.png)

![2-nitro-N-(2,2,2-trichloro-1-{[(2,5-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14918052.png)
![ethyl (2E)-cyano[2-(2-hydroxyphenyl)hydrazinylidene]ethanoate](/img/structure/B14918054.png)
![1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B14918060.png)
![n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B14918076.png)
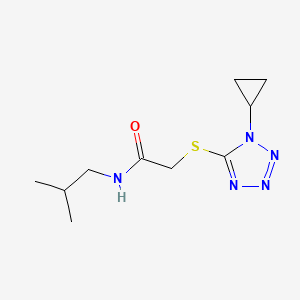
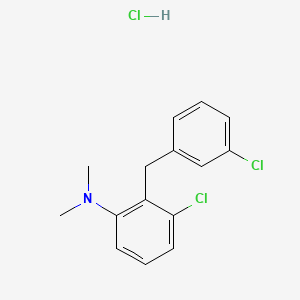
![3-bromo-8-methoxy-2-(trifluoromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14918082.png)
![N-[1-({[3-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B14918087.png)
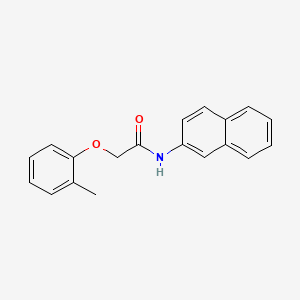
![[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B14918099.png)
